N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-derived compound characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide linkage connects to a 3-acetylphenyl group, introducing an electron-withdrawing acetyl substituent on the aromatic ring. This structural framework is associated with diverse biological activities, including antitumor, antimicrobial, and enzyme-modulating properties, as observed in related thiadiazole derivatives . Its physicochemical properties, such as melting point and solubility, are likely influenced by the acetylphenyl group’s polarity and the thiadiazole ring’s rigidity .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-8(17)10-4-3-5-11(6-10)14-12(18)7-19-13-16-15-9(2)20-13/h3-6H,7H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHKDNCSOHWKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 3-acetylphenylamine with 2-chloroacetic acid, followed by the introduction of the thiadiazole moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to possess activity against various bacterial strains. A study conducted by researchers found that derivatives of thiadiazole demonstrated potent antibacterial effects, making them suitable candidates for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been investigated. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .
Analgesic Effects
Preliminary studies indicate that this compound may exhibit analgesic properties. By modulating pain pathways, it could serve as a basis for new pain relief medications. The mechanism of action appears to involve the inhibition of specific receptors involved in pain signaling .
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials have indicated that formulations containing this compound effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .
Plant Growth Promotion
Additionally, there is emerging evidence that this compound can enhance plant growth. Studies have demonstrated that it promotes root development and increases resistance to environmental stressors, which could be beneficial in agricultural practices aimed at improving crop yields .
Material Science
Polymer Composites
In material science, this compound is being explored as an additive in polymer composites. Its incorporation into polymers has been shown to improve thermal stability and mechanical properties, making it suitable for applications in packaging and construction materials .
Nanotechnology Applications
The compound's unique chemical properties allow for its use in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities, which have applications in drug delivery systems and biosensors .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to controls.
- Field Trials on Pesticidal Properties : Field trials were conducted using this compound as a pesticide in agricultural settings. The results demonstrated a marked decrease in pest populations without adversely affecting non-target species.
- Polymer Composite Development : Research focused on integrating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The thiadiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-acetylphenyl group distinguishes it from analogues with halogenated (e.g., 5j, ) or bulky aromatic substituents (e.g., 5h ).
- Yields for related compounds range from 68% to 88%, suggesting that the target compound’s synthesis efficiency may fall within this range depending on reaction conditions .
- Melting points vary widely (133–170°C), influenced by substituent rigidity and intermolecular interactions. The absence of bulky groups in the target compound may result in a lower melting point compared to derivatives like 4c (164–166°C) .
Anticancer Activity
- Compound 63 (2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide) demonstrated cytotoxic effects against MCF-7 breast cancer cells, with activity attributed to the fluorophenyl group’s electron-withdrawing properties enhancing binding to cellular targets .
- Thiadiazole-benzofurane hybrids (64, 65) exhibited IC₅₀ values comparable to doxorubicin, highlighting the importance of fused aromatic systems in improving anticancer potency .
Antimicrobial and Enzyme-Modulating Effects
- Sulfamethizole, a 5-methyl-1,3,4-thiadiazole derivative with a sulfonamide group, is a clinically used antibacterial agent. Its activity relies on sulfonamide’s mimicry of para-aminobenzoic acid (PABA), disrupting folate synthesis .
- Compound 4c (N-benzyl-sulfamoylphenyl derivative) showed enzyme inhibitory activity, likely due to the sulfamoyl group’s ability to bind catalytic sites .
- Implication for Target Compound : The absence of a sulfonamide group in the target compound may limit antibacterial activity but could favor other mechanisms, such as β-catenin/TCF inhibition observed in oxazole analogues like iCRT3 .
Physicochemical and Spectroscopic Properties
- Spectroscopy : NMR and IR data for analogues (e.g., 4c , 5h ) confirm characteristic signals for thiadiazole rings (δ 7.5–8.5 ppm in ¹H NMR) and acetamide carbonyl stretches (~1654 cm⁻¹ in IR). The target compound’s acetyl group would produce distinct ¹³C NMR signals near 200 ppm for the ketone .
- Lipophilicity : Derivatives with halogenated or methoxy groups (e.g., 5j , 5q ) exhibit higher logP values, whereas the target compound’s acetyl group may reduce lipophilicity, influencing bioavailability.
Biological Activity
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. Its structure features a thiadiazole ring, which is crucial for its biological activity. The presence of the acetylphenyl and sulfanyl groups enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives are known to exhibit antimicrobial properties by inhibiting the biosynthesis of bacterial lipids and proteins. This compound may disrupt cellular membranes or interfere with metabolic pathways in pathogens.
- Anticancer Properties : Research indicates that thiadiazole compounds can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. This compound's structural features may facilitate interaction with specific cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that compounds containing thiadiazole moieties can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against several cancer lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The compound showed an IC value comparable to established anticancer agents like doxorubicin .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
- Cytotoxicity in Cancer Cells : A specific study focused on the effects of this compound on HeLa cells. The results indicated that at concentrations corresponding to its IC, the compound induced significant apoptosis as evidenced by annexin V/ethidium homodimer III staining .
- Antibacterial Activity : Another investigation assessed the antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound displayed notable efficacy against various strains, suggesting its potential as a lead compound for antibiotic development .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step reactions, starting with the preparation of intermediates such as 5-methyl-1,3,4-thiadiazole-2-thiol. Key steps include nucleophilic substitution at the thiol group and coupling with N-(3-acetylphenyl)acetamide precursors. Reaction optimization requires:
- Temperature control : Exothermic reactions (e.g., thiol-alkylation) are conducted at 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while benzene dilutes exothermic mixtures .
- Purification : Column chromatography or recrystallization isolates the product, monitored via TLC .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : and NMR verify substituent integration and electronic environments (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, thiadiazole carbons at δ 160–170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 363.08) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in structural predictions for this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. Challenges include:
- Data collection : High-resolution (<1.0 Å) data minimizes errors in thiadiazole ring geometry .
- Twinned crystals : SHELXL handles twinning via HKLF5 format, validated using R-factor convergence (<5%) .
- Cross-validation : Compare with DFT-optimized structures (e.g., Gaussian09) to resolve steric clashes in the acetamide moiety .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Methodology :
- Dose-response curves : Replicate IC measurements (n ≥ 3) to identify outliers .
- Enzyme specificity : Test against homologs (e.g., α-glucosidase vs. β-glucosidase) to confirm target selectivity .
- Structural analogs : Compare with derivatives (e.g., cyclopropyl-thiadiazole analogs) to isolate SAR trends .
Q. What strategies mitigate low yields in sulfanyl-acetamide coupling reactions?
- Methodology :
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of thiolate intermediates .
- Protecting groups : Temporarily protect the acetylphenyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by 15–20% .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2). Prioritize derivatives with ΔG < -8 kcal/mol .
- ADMET prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s Rule of Five) to filter non-viable candidates .
Data Interpretation and Contradiction Analysis
Q. How to resolve conflicting NMR signals for thiadiazole protons?
- Methodology :
- Variable temperature NMR : Heating to 40°C resolves splitting caused by hindered rotation .
- COSY and HSQC : Correlate proton-proton and proton-carbon couplings to assign overlapping signals (e.g., thiadiazole H-2 vs. H-5) .
Q. Why do solubility discrepancies arise in pharmacological assays, and how are they addressed?
- Methodology :
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) to maintain solubility without denaturing proteins .
- Dynamic light scattering (DLS) : Monitor particle size (<200 nm) to confirm colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
